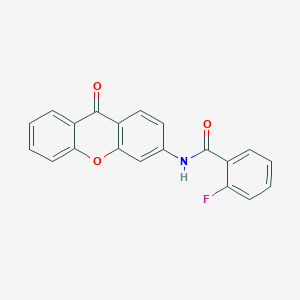

2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

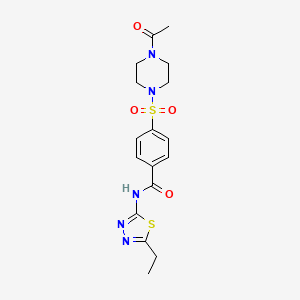

“2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound with the molecular formula C20H12FNO3 . It has an average mass of 333.313 Da and a monoisotopic mass of 333.080109 Da .

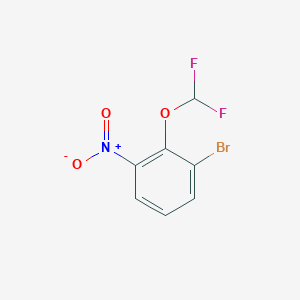

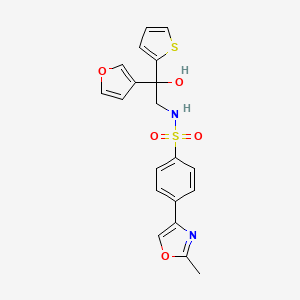

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” consists of 20 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Modulation of Oxidative Stress

Xanthone derivatives, such as “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they could be used in the development of anti-inflammatory drugs .

Anti-Inflammatory Activities

The unique 9H-xanthen-9-one scaffold of xanthones, which is present in “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, has been associated with a large diversity of medical applications, including anti-inflammatory activities .

Antioxidant Effects

Xanthones and their derivatives have demonstrated antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the treatment of diseases associated with oxidative stress .

Biocompatibility and Counteraction of Cytotoxicity

The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the development of drugs with minimal side effects .

Illicit Drug Analogue

“2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” has been identified as a new psychoactive substance, made to resemble established illicit drugs . This suggests that it could potentially be used in the study of the effects and risks associated with the use of new psychoactive substances .

Chemical Biology Studies

Fluorinated purines, which could potentially include “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been used as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the development of new drugs and the study of biological systems .

Mecanismo De Acción

Target of Action

The primary target of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway plays a crucial role in cellular response to oxidative stress and inflammation .

Mode of Action

2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide interacts with its target by enhancing the Nrf2 translocation . This interaction results in the counteraction of cytotoxicity, thereby indicating a tight relationship between the xanthone scaffold of the compound and the Nrf2 activation .

Biochemical Pathways

The compound affects the Nrf2 pathway, which is responsible for regulating the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The downstream effects of this pathway modulation include enhanced cellular response towards oxidative stress and inflammation .

Result of Action

The molecular and cellular effects of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide’s action include enhanced biocompatibility and counteraction of cytotoxicity . These effects are achieved through the modulation of the Nrf2 pathway, which enhances the cellular response towards oxidative stress and inflammation .

Propiedades

IUPAC Name |

2-fluoro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGLHCZQWBZADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2812059.png)

![N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812060.png)

![7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride](/img/structure/B2812061.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2812068.png)

![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)